REACTION_CXSMILES
|
P(Br)(Br)([Br:3])=O.[Br:6][C:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[C:16]=1[NH:15][C:14](=O)[CH:13]=[CH:12]2>>[Br:3][C:14]1[CH:13]=[CH:12][C:11]2[C:16](=[C:7]([Br:6])[CH:8]=[CH:9][CH:10]=2)[N:15]=1
|
Name
|
|
Quantity
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1.59 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Br)(Br)Br
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC=C2C=CC(NC12)=O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
125 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
before being poured onto ice
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Type
|
FILTRATION
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Details
|
The resulting precipitate was filtered
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Type
|
CUSTOM
|
Details
|
crystallized from MeOH
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC2=C(C=CC=C2C=C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.2 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 62.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |